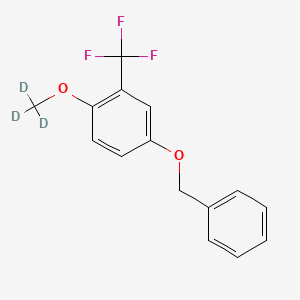
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene, also known as TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is a trifluoromethylated analog of methoxybenzene, which is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been used in various scientific research applications, including drug discovery, materials science, and organic synthesis. In drug discovery, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. In materials science, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been used as a reagent for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes. 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemische Und Physiologische Effekte
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to inhibit the activity of other enzymes such as butyrylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as dopamine and serotonin, and their inhibition can lead to an increase in the levels of these neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene in lab experiments is its unique properties. The trifluoromethyl group in 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene can impart unique properties to the compounds it is used to synthesize. Additionally, the use of deuterated methanol in the synthesis allows for the compound to be used in NMR spectroscopy, which is a valuable tool for studying its mechanism of action. However, one limitation of using 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene in lab experiments is its cost. 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the research of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene. One potential direction is the development of new drugs based on its inhibition of enzymes such as acetylcholinesterase. Additionally, the use of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene as a building block for the synthesis of new materials with unique properties is an area of active research. Finally, the study of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene's mechanism of action and its effects on the body is an area of ongoing research that may lead to new insights into the functioning of the nervous system.
Synthesemethoden
The synthesis of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene involves the reaction of 4-phenylmethoxy-2-(trifluoromethyl)benzoyl chloride with trideuteriomethanol in the presence of a base such as triethylamine. The reaction yields 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene, which can be purified by column chromatography. The use of deuterated methanol in the synthesis allows for the compound to be used in NMR spectroscopy, which is a valuable tool for studying its mechanism of action.
Eigenschaften
IUPAC Name |
4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIYKGWULJNRR-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)
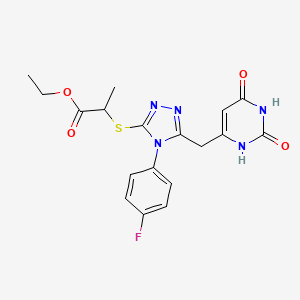
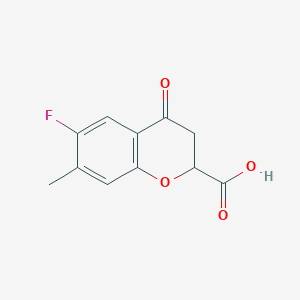
![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)
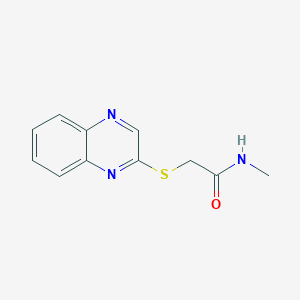
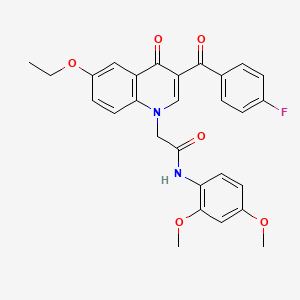
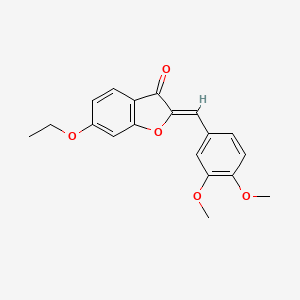
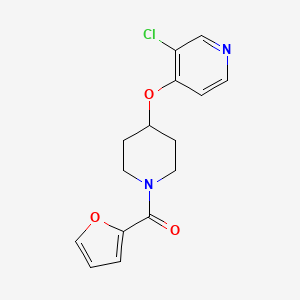
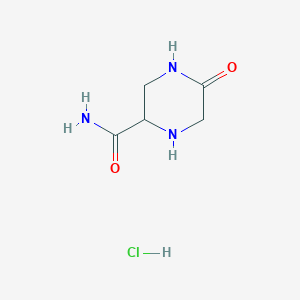
![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)
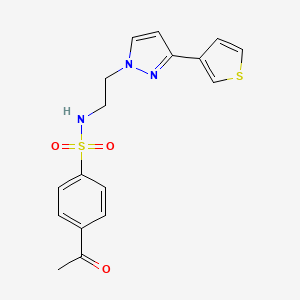
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)